Clobetasone - 54063-32-0

Clobetasone

Catalog Number: EVT-435885
CAS Number: 54063-32-0
Molecular Formula: C22H26ClFO4
Molecular Weight: 408.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Clobetasone Butyrate is a synthetic glucocorticosteroid recognized for its potent anti-inflammatory properties. [] It is classified as a moderately potent corticosteroid. [] In scientific research, Clobetasone Butyrate serves as a valuable tool for studying inflammatory processes and evaluating the efficacy of novel anti-inflammatory compounds.

Future Directions
  • Understanding Systemic Effects: Further research into the systemic absorption and potential effects of topically applied Clobetasone Butyrate. []
Source and Classification

Clobetasone is derived from the natural steroid hormone cortisol and belongs to the class of synthetic corticosteroids. It is specifically categorized as a medium-potency topical corticosteroid, making it suitable for treating moderate inflammatory skin diseases such as eczema and psoriasis. Clobetasone operates by modulating the immune response and inhibiting inflammatory pathways.

Synthesis Analysis

Methods of Synthesis

The synthesis of clobetasone typically involves several chemical transformations starting from betamethasone. The process can include steps such as cyclic ester formation, hydrolysis, sulfonation, and chlorination.

  1. Cyclic Ester Formation: The initial step involves converting betamethasone into a cyclic ester.
  2. Hydrolysis: The cyclic compound undergoes hydrolysis to yield intermediate products.
  3. Sulfonation: This step introduces a sulfonyl group into the structure.
  4. Chlorination: Finally, chlorination reactions are performed to achieve the desired clobetasone structure.

For instance, one method describes dissolving betamethasone in acetone, followed by adding a catalyst and bis(trichloromethyl) carbonate for chloroacetic reactions at controlled temperatures (30-50 °C) for several hours, leading to improved yields compared to traditional methods .

Technical Details

The synthesis often utilizes thin-layer chromatography (TLC) for monitoring reaction progress and purity assessments. Additionally, high-performance liquid chromatography (HPLC) methods are employed for quantifying clobetasone in various formulations, ensuring that the synthesis meets pharmacopoeial standards .

Molecular Structure Analysis

Structure and Data

Clobetasone has the molecular formula C22H26ClFO4C_{22}H_{26}ClFO_4 and a molecular weight of 394.90 g/mol. The structural representation includes a steroid backbone with specific functional groups that confer its biological activity.

  • Chemical Structure: The structure consists of four fused rings typical of steroid compounds, with specific substitutions that enhance its anti-inflammatory properties.

Data

  • Molecular Weight: 394.90 g/mol
  • Molecular Formula: C22H26ClFO4C_{22}H_{26}ClFO_4
  • IUPAC Name: 9-Fluoro-11β-hydroxy-16α-methyl-17-propyl-1,4-diene-3,20-dione
Chemical Reactions Analysis

Reactions and Technical Details

Clobetasone undergoes various chemical reactions during its synthesis and application:

  1. Hydrolysis: Converts esters to acids or alcohols.
  2. Sulfonation: Introduces sulfonyl groups, enhancing solubility and activity.
  3. Chlorination: Modifies the steroid structure for improved potency.

These reactions are crucial in developing formulations that maximize therapeutic efficacy while minimizing side effects.

Mechanism of Action

Process and Data

Clobetasone exerts its effects primarily through glucocorticoid receptor activation in target tissues:

  1. Receptor Binding: Clobetasone binds to glucocorticoid receptors in the cytoplasm.
  2. Translocation: The receptor-ligand complex translocates to the nucleus.
  3. Gene Regulation: It modulates gene expression related to inflammation by upregulating anti-inflammatory proteins and downregulating pro-inflammatory cytokines.

This mechanism results in reduced inflammation and immune response at the site of application.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clobetasone typically appears as a white or off-white crystalline powder.
  • Solubility: It is soluble in organic solvents like acetone but less soluble in water.

Chemical Properties

  • Stability: Clobetasone is stable under normal storage conditions but may degrade under extreme temperatures or light exposure.
  • pH Range: Formulations are usually buffered to maintain a pH range conducive to skin application (around pH 5-7).
Applications

Scientific Uses

Clobetasone is widely used in dermatology for treating conditions such as:

  • Eczema
  • Psoriasis
  • Contact Dermatitis
  • Seborrheic Dermatitis

Additionally, it has applications in research settings for studying corticosteroid effects on immune responses and inflammation pathways.

Introduction to Clobetasone

Historical Development and Clinical Adoption

Clobetasone butyrate emerged from systematic efforts to develop corticosteroids with optimized therapeutic indices. Synthesized through halogenation at the C9 position and esterification with butyric acid, its structure (chemical formula C~22~H~26~ClFO~4~) was engineered to enhance glucocorticoid receptor binding while limiting systemic absorption [2]. First described in scientific literature during the mid-1970s, it demonstrated a critical advantage in early clinical trials: significant anti-inflammatory efficacy with markedly reduced hypothalamic-pituitary-adrenal (HPA) axis suppression compared to contemporary steroids like betamethasone valerate. Munro and Wilson's seminal 1975 study documented only minimal cortisol suppression even under occlusive dressing conditions, establishing its safety profile for broader clinical use [2].

Market introduction occurred under the brand name Eumovate® (GlaxoSmithKline), positioning clobetasone as a versatile agent for inflammatory dermatoses requiring more than hydrocortisone but less than super-potent steroids. Regulatory approvals expanded to include formulations like Eumosone® and combination products (e.g., Trimovate® with oxytetracycline and nystatin) for complicated inflammatory presentations involving microbial cofactors [2] [4]. Clinical adoption accelerated throughout the 1980s–1990s, particularly in pediatric and facial dermatology, where its intermediate potency addressed inflammation without high atrophogenic risk. Today, it remains a first-line option for moderate eczema, dermatitis, and intertriginous areas across all age groups [4] [7].

Classification Within Topical Corticosteroids

Topical corticosteroids are systematically classified by potency, measured via standardized vasoconstrictor assays assessing skin-blanching capacity. This assay correlates with clinical anti-inflammatory efficacy and informs a seven-tiered classification system (Group I: ultra-high to Group VII: low potency) [1] [3].

Clobetasone butyrate 0.05% consistently ranks in Group IV (medium potency) across cream, ointment, and lotion formulations. This positions it below:

  • Group I agents (clobetasol propionate 0.05%, betamethasone dipropionate 0.05%)
  • Group II agents (fluocinonide 0.05%, mometasone furoate 0.1% ointment)
  • Group III agents (betamethasone valerate 0.1% ointment, triamcinolone acetonide 0.1% cream)

Table 1: Position of Clobetasone in Topical Corticosteroid Potency Classification [1] [3] [5]

Potency GroupExample Agents (Generic Name & Concentration)Brand Examples
I (Ultra-high)Clobetasol propionate 0.05%Temovate®, Clobex®
II (High)Fluocinonide 0.05%, Halcinonide 0.1%Lidex®, Halog®
III (Medium-High)Betamethasone valerate 0.1%, Mometasone furoate 0.1% (ointment)Beta-Val®, Elocon®
IV (Medium)Clobetasone butyrate 0.05%Eumovate®
V (Medium-Low)Hydrocortisone butyrate 0.1%Locoid®
VI/VII (Low)Hydrocortisone 1-2.5%, Desonide 0.05%Cortaid®, Desonate®

Pharmacokinetically, clobetasone’s intermediate lipophilicity balances cutaneous retention and absorption. Unlike highly lipophilic Group I–III steroids (e.g., clobetasol propionate), which penetrate deeply but carry high systemic exposure risks, clobetasone achieves effective epidermal and dermal concentrations with lower transepidermal flux. Its vehicle dependency is notable: bioavailability is higher in ointments than creams due to occlusive effects, yet still substantially lower than that of super-potent steroids under similar conditions [3] [4].

Comparative Pharmacological Positioning Among Glucocorticoids

Clobetasone’s pharmacological profile reflects deliberate molecular optimization for moderated potency. Key differentiators include:

  • Receptor Binding Dynamics: Clobetasone exhibits high affinity for cytosolic glucocorticoid receptors (GR), triggering anti-inflammatory gene transcription (e.g., lipocortin-1 synthesis). However, its dissociation constant (K~d~) for GR is higher than clobetasol’s, resulting in reduced transcriptional activation potency. Crucially, it maintains lower mineralocorticoid receptor (MR) affinity than hydrocortisone, minimizing fluid-retention side effects [8] [3].

  • Anti-inflammatory Mechanisms: Like all corticosteroids, clobetasone inhibits phospholipase A~2~ (reducing prostaglandin/leukotriene synthesis) and suppresses NF-κB-mediated cytokine production (e.g., IL-1, TNF-α). Its efficacy is approximately 8–10× greater than hydrocortisone but only 1/10th that of clobetasol in vasoconstrictor assays [1] [3].

  • Metabolic and Penetration Profiles: The butyrate ester group slows dermal metabolism, prolonging local activity without significantly increasing systemic exposure. Studies comparing radioactive-labeled steroids show clobetasone’s cutaneous retention exceeds hydrocortisone butyrate (Group V) yet remains below betamethasone dipropionate (Group II) [3] [4].

Table 2: Receptor Affinity and Anti-inflammatory Potency Relative to Reference Corticosteroids [1] [3] [8]

ParameterClobetasoneHydrocortisoneClobetasol PropionateMometasone Furoate
Glucocorticoid Receptor K~d~ (nM)6.224.50.450.92
Mineralocorticoid Receptor BindingLowHighVery LowVery Low
Vasoconstrictor Assay (Potency Multiplier*)8–101600–1,000300–400
Typical FormulationsCream, ointment (0.05%)Cream, ointment (0.5–2.5%)Cream, ointment, foam, shampoo (0.05%)Cream, ointment (0.1%)
Relative to hydrocortisone standard; assay-dependent variation occurs.

Clinically, this positions clobetasone as a "transitional" agent:

  • For steroid-resistant dermatoses: When low-potency steroids (hydrocortisone) fail, clobetasone provides escalated efficacy without high atrophy risks [4] [5].
  • In maintenance regimens: Following control with potent steroids, clobetasone sustains remission in chronic conditions like atopic dermatitis [4].
  • For vulnerable regions: Its lower penetration in thin-skin areas (face, eyelids, genitals) reduces atrophy/telangiectasia risk compared to Groups I–III agents [3] [10].

Properties

CAS Number

54063-32-0

Product Name

Clobetasone

IUPAC Name

(8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,11-dione

Molecular Formula

C22H26ClFO4

Molecular Weight

408.9 g/mol

InChI

InChI=1S/C22H26ClFO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-16,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,19-,20-,21-,22-/m0/s1

InChI Key

XXIFVOHLGBURIG-OZCCCYNHSA-N

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(=O)CC2(C1(C(=O)CCl)O)C)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(=O)CC2(C1(C(=O)CCl)O)C)F)C

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(C(=O)C[C@@]2([C@]1(C(=O)CCl)O)C)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.